2-(4-phenylphenyl)-1H-benzimidazole
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Overview
Description
MMV665891 is a compound from the Medicines for Malaria Venture (MMV) Box, which is a collection of chemical compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of various parasites, including Babesia divergens, a blood-borne parasite of veterinary and zoonotic importance .
Scientific Research Applications
MMV665891 has been primarily studied for its potential antimalarial activity. It has shown significant inhibitory effects against the in vitro growth of Babesia divergens, making it a promising candidate for the development of new antimalarial drugs
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been shown to interact with bacterial glycosylation systems . These systems are crucial for bacterial virulence, suggesting that 2-(4-phenylphenyl)-1H-benzimidazole might have antibacterial properties .
Mode of Action
It has been suggested that similar compounds can disrupt the oligomerization of certain bacterial antigens, leading to their absence on the bacterial surface . This disruption could potentially inhibit the bacteria’s ability to infect host cells.
Biochemical Pathways
Based on its potential antibacterial activity, it might interfere with bacterial glycosylation pathways . These pathways are responsible for the production of various surface-associated glycoconjugates that promote infectious behavior and survival in the host .
Result of Action
If it does indeed disrupt bacterial glycosylation, it could potentially reduce the virulence of certain bacterial pathogens, thereby inhibiting their ability to cause disease .
Chemical Reactions Analysis
MMV665891, like many other organic compounds, can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a double or triple bond. Common reagents include hydrogen and halogens.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Comparison with Similar Compounds
MMV665891 can be compared with other compounds from the MMV Box, such as MMV006913 and MMV019124, which have also shown potent inhibitory effects against Babesia divergens . These compounds share structural similarities and exhibit similar mechanisms of action. MMV665891 may have unique properties that make it more effective or selective against certain parasites.
Similar compounds include:
- MMV006913
- MMV019124
- Atovaquone
- Diminazene aceturate
- Imidocarb dipropionate
These compounds have been studied for their antimalarial and antiparasitic activities and provide a basis for comparison with MMV665891.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-(4-phenylphenyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQHCMSUQDTMSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180298 |
Source
|
Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2562-77-8 |
Source
|
Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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